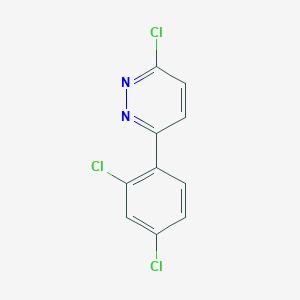

3-Chloro-6-(2,4-dichlorophenyl)pyridazine

Beschreibung

Foundational Aspects of Pyridazine (B1198779) Heterocycles in Organic Chemistry

Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms. This arrangement of heteroatoms imparts distinct electronic and physical properties to the pyridazine ring system. The presence of the two nitrogen atoms makes the ring electron-deficient, which influences its reactivity, particularly towards nucleophilic substitution.

From a structural standpoint, pyridazine is a planar molecule. The adjacent nitrogen atoms create a significant dipole moment, which is the largest among the three diazine isomers (pyridazine, pyrimidine, and pyrazine). This high polarity affects its solubility and its ability to participate in intermolecular interactions such as dipole-dipole interactions and hydrogen bonding. The basicity of pyridazine is weak due to the electron-withdrawing nature of the additional nitrogen atom compared to pyridine (B92270).

The synthesis of the pyridazine core can be achieved through various methods, with one of the most common being the condensation of a 1,4-dicarbonyl compound with hydrazine (B178648). A multitude of strategies have been developed to access functionalized pyridazine derivatives, often starting from simple precursors and employing cyclization reactions. chemsrc.com

Academic Importance of Substituted Pyridazines in Chemical Biology and Material Science

The pyridazine scaffold is a privileged structure in medicinal chemistry and drug discovery. Its unique physicochemical properties, including its high polarity and capacity for hydrogen bonding, make it an attractive component in the design of bioactive molecules. Substituted pyridazines have been investigated for a wide array of pharmacological activities.

In the realm of material science, the electron-deficient nature and inherent fluorescence of some pyridazine derivatives make them valuable in the development of optoelectronic materials. They have been explored for use in sensors, electroluminescent devices, and as ligands in the formation of metal-organic frameworks.

The ability to introduce a wide variety of substituents onto the pyridazine ring allows for the fine-tuning of its chemical, physical, and biological properties. Halogenated pyridazines, in particular, serve as versatile synthetic intermediates, where the halogen atoms can be readily displaced by various nucleophiles to build more complex molecular architectures. This reactivity is crucial for creating libraries of compounds for screening in drug discovery and for developing new functional materials.

Strategic Positioning of 3-Chloro-6-(2,4-dichlorophenyl)pyridazine within Contemporary Chemical Research

The compound this compound is a specific example of a halogenated pyridazine derivative that holds potential as a key building block in synthetic chemistry. Its structure combines the pyridazine core with a dichlorinated phenyl ring, and a reactive chlorine substituent on the pyridazine ring itself.

The strategic importance of this compound lies in its potential as a versatile intermediate for the synthesis of more complex molecules. The chlorine atom at the 3-position of the pyridazine ring is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. This makes it a valuable precursor for generating novel compounds with potential applications in medicinal chemistry and materials science.

While specific, detailed research findings and extensive experimental data for this compound are not widely available in publicly accessible literature, its structural motifs are present in compounds explored in various research domains. For instance, the related precursor, 3,6-dichloropyridazine (B152260), is a common starting material in the synthesis of numerous pyridazine derivatives. google.com The synthesis of such phenyl-substituted chloropyridazines would typically involve a cross-coupling reaction between a dichlorophenylboronic acid and 3,6-dichloropyridazine, or the cyclization of a precursor already containing the dichlorophenyl moiety.

The properties of this compound can be inferred from its constituent parts. The dichlorophenyl group is a common substituent in agrochemicals and pharmaceuticals, known to influence the lipophilicity and metabolic stability of a molecule. The combination of this group with the reactive chloropyridazine core suggests that this compound is primarily of interest to researchers in discovery chemistry as a starting point for the synthesis of new chemical entities.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-chloro-6-(2,4-dichlorophenyl)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl3N2/c11-6-1-2-7(8(12)5-6)9-3-4-10(13)15-14-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZCXSZFDZDCRSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80544154 | |

| Record name | 3-Chloro-6-(2,4-dichlorophenyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80544154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93181-86-3 | |

| Record name | 3-Chloro-6-(2,4-dichlorophenyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80544154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Chloro 6 2,4 Dichlorophenyl Pyridazine and Analogous Systems

Pyridazine (B1198779) Ring Formation via Cyclocondensation Reactions

The cornerstone of pyridazine synthesis often lies in the cyclocondensation reaction, a powerful method for constructing the six-membered diazine ring. mdpi.comresearchgate.net This approach typically involves the reaction of a precursor containing a four-carbon backbone with a hydrazine-based reagent.

Utilizing 1,4-Dicarbonyl Precursors and Hydrazine (B178648) Derivatives

A prevalent and classical method for forming the pyridazine ring involves the condensation of 1,4-dicarbonyl compounds with hydrazine and its derivatives. mdpi.comresearchgate.netchemtube3d.com This reaction proceeds through the formation of a dihydropyridazine (B8628806) intermediate, which is subsequently oxidized to the aromatic pyridazine. chemtube3d.com The choice of the 1,4-dicarbonyl precursor is critical as it dictates the substitution pattern on the final pyridazine ring. For instance, the reaction of a 1,4-diketone with hydrazine hydrate (B1144303) is a common strategy. chemtube3d.com Similarly, 1,4-oxoenoic acid derivatives can be employed to yield pyridazinones. researchgate.net

The versatility of this method is further enhanced by the use of various hydrazine derivatives, which allows for the introduction of different substituents at the N-1 or N-2 position of the pyridazine ring. For example, the cyclocondensation of specific butanoic acid derivatives with hydrazine hydrate, phenyl hydrazine, semicarbazide, and thiosemicarbazide (B42300) has been shown to produce a range of pyridazinone derivatives. nih.gov

Alternative Cyclization Strategies for Diazine Scaffolds

Beyond the traditional 1,4-dicarbonyl route, several alternative cyclization strategies have been developed for the synthesis of pyridazine and other diazine scaffolds. These methods offer access to a broader range of substituted pyridazines and can sometimes provide improved yields or milder reaction conditions.

One notable alternative is the inverse-electron-demand Diels-Alder reaction. organic-chemistry.orgrsc.orgrsc.org This approach often utilizes 1,2,4,5-tetrazines as the diene component, which react with various dienophiles, such as alkynes, to form the pyridazine ring after the extrusion of dinitrogen. mdpi.comrsc.orgrsc.orgrsc.org The regioselectivity of this reaction can be controlled by the nature of the substituents on both the tetrazine and the dienophile. rsc.orgrsc.org

Other innovative cyclization strategies include:

[4+2] annulation of ketene (B1206846) N,S-acetals with N-tosylhydrazones. organic-chemistry.org

Copper-catalyzed aerobic 6-endo-trig cyclizations of β,γ-unsaturated hydrazones. organic-chemistry.org

Ring expansion reactions, such as the Ciamician-Dennstedt rearrangement. youtube.com

Multi-component reactions that allow for the one-pot synthesis of highly substituted pyridines and related heterocycles. researchgate.net

Peptide cyclization strategies, though less common for simple pyridazines, offer sophisticated methods for creating complex cyclic structures, which could be adapted for specific pyridazine-containing macrocycles. researchgate.netnih.govacs.orguni-kiel.deresearchgate.net

Introduction of the Chloro Substituent at the C-3 Position

A key functionalization step in the synthesis of the target compound is the introduction of a chlorine atom at the C-3 position of the pyridazine ring. This is most commonly achieved through the chlorination of a pyridazinone precursor.

Chlorination of Pyridazinones using Phosphorus Oxychloride (POCl₃) and Formamides

The conversion of a pyridazin-3(2H)-one to a 3-chloropyridazine (B74176) is a standard transformation in pyridazine chemistry. nih.govnih.gov Phosphorus oxychloride (POCl₃) is the most widely used reagent for this purpose. nih.govnih.govgoogle.comnih.gov The reaction typically involves heating the pyridazinone in excess POCl₃, often in the presence of a base like pyridine (B92270) or an organic base. nih.gov

The mechanism of this reaction is believed to involve the formation of a Vilsmeier-Haack type reagent from POCl₃ and a formamide, such as N,N-dimethylformamide (DMF), if present. google.com This reactive intermediate then facilitates the chlorination. Solvent-free methods using equimolar amounts of POCl₃ and a base in a sealed reactor at high temperatures have also been developed, offering a more efficient and environmentally friendly alternative. nih.govresearchgate.net

For example, 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-ones have been successfully converted to their corresponding 3-chloropyridazine derivatives using POCl₃. nih.gov The absence of the C=O stretching band in the IR spectrum of the product confirms the successful chlorination. nih.gov

Regioselective Halogenation Approaches

Achieving regioselectivity in the halogenation of pyridazine and pyridine-like systems is crucial for the synthesis of specifically substituted compounds. While the chlorination of pyridazinones at the 3-position is generally straightforward, other methods for regioselective halogenation exist.

Directed metalation followed by reaction with a halogen source is a powerful technique. znaturforsch.comnih.gov By using a directing group, it is possible to deprotonate a specific position on the pyridine ring with a strong base, such as lithium diisopropylamide (LDA) or a TMP-metal base (TMP = 2,2,6,6-tetramethylpiperidyl), and then quench the resulting organometallic species with an electrophilic halogen source. znaturforsch.com

Another approach involves the use of pyridine N-oxides. The N-oxide functionality can direct electrophilic substitution to the 2- or 4-positions. Subsequent treatment with a reagent like POCl₃ can then lead to the desired halopyridine. nih.gov Recently, the use of designed phosphine (B1218219) reagents has emerged as a method for the selective 4-halogenation of pyridines. nih.govchemrxiv.orgacs.org

Construction of the 2,4-Dichlorophenyl Moiety and its Integration into the Pyridazine System

The final key structural element of the target molecule is the 2,4-dichlorophenyl group. The synthesis of this moiety and its attachment to the pyridazine ring can be achieved through various strategies, either by starting with a pre-functionalized phenyl ring or by performing the chlorination steps on a phenyl-pyridazine intermediate.

A common approach involves the use of a precursor that already contains the 2,4-dichlorophenyl group. For instance, a 1,4-dicarbonyl compound bearing a 2,4-dichlorophenyl substituent could be used in the initial cyclocondensation reaction with hydrazine.

Alternatively, cross-coupling reactions are a powerful tool for forming the C-C bond between the pyridazine ring and the dichlorophenyl group. Reactions such as the Suzuki or Negishi cross-coupling can be employed to couple a halopyridazine with a suitably functionalized 2,4-dichlorophenylboronic acid or organozinc reagent, respectively. znaturforsch.com

In some cases, the synthesis might proceed by first forming a phenyl-pyridazine and then performing electrophilic chlorination on the phenyl ring. However, controlling the regioselectivity of this chlorination to obtain the desired 2,4-dichloro substitution pattern can be challenging and may lead to mixtures of isomers.

A specific synthesis of 3-chloro-6-(2-chlorophenyl)pyridazine (B1601584) has been documented, though detailed experimental procedures are not always publicly available. chemsynthesis.com The synthesis of related compounds, such as 3,6-dichloro-4-(2-chloro-1,1-dimethylethyl)pyridazine, highlights the complexities that can arise in the synthesis of substituted pyridazines, including challenges with regioselectivity during chlorination. electronicsandbooks.com

Data Tables

Table 1: Examples of Pyridazine Synthesis via Cyclocondensation

| 1,4-Dicarbonyl Precursor | Hydrazine Derivative | Product | Reference |

| 1,4-Diketone | Hydrazine Hydrate | Dihydropyridazine/Pyridazine | chemtube3d.com |

| 1,4-Oxoenoic Acid Derivative | Hydrazine Hydrate | Pyridazinone | researchgate.net |

| Butanoic Acid Derivative | Phenyl Hydrazine | N-Phenylpyridazinone | nih.gov |

Table 2: Chlorination of Pyridazinones

| Substrate | Reagent | Conditions | Product | Reference |

| 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one | POCl₃ | Reflux | 3-Chloro-4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazine | nih.gov |

| 6-Anthracen-9-yl-4-(1H-indol-3-yl)-4,5-dihydro-2H-pyridazin-3-one | POCl₃ | 30 min | 6-Anthracen-9-yl-3-chloro-4-(1H-indol-3-yl)-4,5-dihydropyridazine | nih.gov |

| Hydroxypyrimidine | POCl₃ (equimolar) | Sealed reactor, 160°C | Chloropyrimidine | nih.gov |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck) for Aryl-Pyridazine Linkage

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, enabling the synthesis of complex aryl-pyridazine structures. researchgate.net

The Suzuki-Miyaura coupling reaction is a versatile method for creating aryl-aryl bonds. libretexts.org In the context of pyridazine synthesis, it typically involves the reaction of a halopyridazine with an arylboronic acid in the presence of a palladium catalyst and a base. libretexts.orgnih.gov For the synthesis of 3-aryl-6-chloropyridazine systems, a common precursor is 3,6-dichloropyridazine (B152260). The Suzuki-Miyaura coupling can be selectively performed at one of the chloro positions. For instance, the reaction of 3-bromo-6-(thiophen-2-yl)pyridazine with various (hetero)aromatic boronic acids using a Pd(PPh₃)₄ catalyst has been reported to yield a series of 3-aryl-6-(thiophen-2-yl)pyridazines. nih.gov This methodology could be adapted for the synthesis of 3-Chloro-6-(2,4-dichlorophenyl)pyridazine by reacting 3,6-dichloropyridazine with (2,4-dichlorophenyl)boronic acid. The reaction conditions, including the choice of catalyst, base, and solvent, are crucial for achieving high yields and selectivity. researchgate.netnih.gov

The Heck reaction provides another avenue for the arylation of pyridazines by coupling a halo-pyridazine with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgyoutube.com The general mechanism involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by olefin insertion, β-hydride elimination, and reductive elimination to regenerate the catalyst. diva-portal.orglibretexts.org While direct arylation of the pyridazine ring at a specific position using the Heck reaction is less common than Suzuki coupling for this type of linkage, it remains a valuable tool in synthetic organic chemistry. nih.gov The regioselectivity of the Heck reaction can be influenced by steric and electronic factors of both the pyridazine substrate and the alkene. libretexts.org

Table 1: Comparison of Suzuki-Miyaura and Heck Reactions for Aryl-Pyridazine Synthesis

| Feature | Suzuki-Miyaura Coupling | Heck Coupling |

| Coupling Partners | Aryl/vinyl halide or triflate + Aryl/vinyl boronic acid or ester | Aryl/vinyl halide or triflate + Alkene |

| Catalyst | Palladium complex (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | Palladium complex (e.g., Pd(OAc)₂, Pd/C) |

| Base | Required (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) | Required (e.g., Et₃N, K₂CO₃) |

| Key Bond Formed | C(sp²)-C(sp²) | C(sp²)-C(sp²) |

| Advantages | Mild reaction conditions, high functional group tolerance, commercially available boronic acids. libretexts.org | Good for vinylation of aryl halides. |

| Challenges | Potential for side reactions like homocoupling of boronic acids. | Regioselectivity can be an issue with unsymmetrical alkenes. libretexts.org |

Nucleophilic Aromatic Substitution Strategies for Aryl Attachment

Nucleophilic aromatic substitution (SNA_r) is a fundamental reaction for introducing nucleophiles onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com In the synthesis of this compound, a key starting material is often 3,6-dichloropyridazine. google.com The two chlorine atoms on the pyridazine ring are susceptible to displacement by nucleophiles.

The general mechanism for SNA_r involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group. libretexts.orgpressbooks.pub The presence of the two nitrogen atoms in the pyridazine ring makes it electron-deficient and thus more susceptible to nucleophilic attack compared to benzene (B151609). youtube.com

For the synthesis of this compound, a plausible route would involve the reaction of 3,6-dichloropyridazine with a 2,4-dichlorophenyl nucleophile. This could be achieved through a Grignard reagent or an organolithium species derived from 1-bromo-2,4-dichlorobenzene. However, a more common approach involves the reaction of 3,6-dichloropyridazine with a nucleophile like hydrazine, which can then be further functionalized. For example, 3,6-dichloropyridazine can be reacted with hydrazine hydrate to form 3-chloro-6-hydrazinopyridazine. prepchem.com

Another strategy involves the initial synthesis of a pyridazinone derivative, which is then chlorinated. For instance, 6-(4-chlorophenyl)-3(2H)pyridazinone can be synthesized and subsequently treated with a chlorinating agent like phosphorus oxychloride to yield 3-chloro-6-(4-chlorophenyl)pyridazine. chemicalbook.com This approach could be adapted using a 2,4-dichlorophenyl substituted pyridazinone.

Reaction Condition Optimization and Mechanistic Considerations in Pyridazine Synthesis

The efficiency and selectivity of pyridazine synthesis are highly dependent on the reaction conditions. researchgate.netnih.gov Optimizing parameters such as solvent, catalyst, temperature, and pressure is crucial for maximizing yield and minimizing side products. researchgate.netnih.gov

The choice of solvent can significantly influence the rate and outcome of a reaction. acs.org In the context of palladium-catalyzed cross-coupling reactions for pyridazine synthesis, solvents such as dioxane, toluene, and dimethylformamide (DMF) are commonly used. nih.gov The polarity and coordinating ability of the solvent can affect the solubility of reactants and the stability of catalytic intermediates. For instance, in some multicomponent reactions for pyridine synthesis, changing the solvent from ethanol (B145695) to acetonitrile (B52724) has been shown to dramatically alter the reaction pathway and product distribution. acs.org

Catalysis is at the heart of many modern synthetic methods for pyridazines. In Suzuki-Miyaura reactions, the choice of palladium catalyst and ligand is critical. researchgate.net Ligands play a key role in stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle. For challenging substrates, such as aryl chlorides, bulky and electron-rich phosphine ligands are often employed to promote oxidative addition. diva-portal.org The development of phosphine-free catalyst systems is also an active area of research, aiming for more sustainable and cost-effective processes. organic-chemistry.org

Temperature is a critical parameter that affects reaction kinetics. nih.gov Higher temperatures generally lead to faster reaction rates, but can also promote side reactions and decomposition of reactants or products. researchgate.net For many cross-coupling reactions, heating is necessary to achieve a reasonable reaction time. nih.gov Microwave irradiation has emerged as a valuable technique to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.gov

Pressure is another factor that can influence reaction outcomes, particularly in reactions involving gaseous reagents or where a change in volume occurs during the reaction. While not always a primary consideration in the synthesis of pyridazines, it can be relevant in certain contexts. For instance, some syntheses of thiazolopyridazines have been carried out under high pressure. liberty.edu

Sustainable and Green Chemistry Aspects in Pyridazine Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including pyridazines. wikipedia.orgorganic-chemistry.org This involves the use of environmentally benign solvents, catalysts, and reaction conditions to minimize waste and energy consumption.

One approach to greener pyridazine synthesis is the use of alternative energy sources like microwave irradiation and grinding, which can reduce reaction times and the need for large volumes of solvents. ekb.eg The use of water as a solvent is another key aspect of green chemistry, and phosphine-free Heck reactions have been successfully carried out in water. organic-chemistry.org

Catalyst choice is also crucial for green synthesis. The development of highly active and recyclable catalysts can reduce the amount of metal waste. Metal-free reaction conditions, where possible, offer a more sustainable alternative to traditional metal-catalyzed methods. organic-chemistry.org For example, aza-Diels-Alder reactions of 1,2,3-triazines with 1-propynylamines provide a metal-free route to pyridazine derivatives. organic-chemistry.org Furthermore, the use of deep eutectic solvents (DES) as catalysts in solvent-free conditions represents a promising green approach for the synthesis of related heterocyclic systems. nih.gov

Table 2: Green Chemistry Approaches in Pyridazine Synthesis

| Green Chemistry Principle | Application in Pyridazine Synthesis | Reference |

| Alternative Energy Sources | Microwave irradiation and grinding to reduce reaction times and solvent use. | ekb.eg |

| Use of Safer Solvents | Water as a solvent for phosphine-free Heck reactions. | organic-chemistry.org |

| Catalysis | Development of highly active and recyclable catalysts; metal-free reaction conditions. | organic-chemistry.orgorganic-chemistry.org |

| Atom Economy | One-pot reactions and multicomponent reactions to maximize the incorporation of starting materials into the final product. | mdpi.com |

| Renewable Feedstocks | Exploration of bio-based starting materials. | N/A |

Chemical Reactivity and Derivatization Pathways of 3 Chloro 6 2,4 Dichlorophenyl Pyridazine

Nucleophilic Aromatic Substitution on the Pyridazine (B1198779) Core

The pyridazine ring, being a π-deficient heterocycle, is susceptible to nucleophilic attack, particularly at the carbon atoms bearing a good leaving group like chlorine. nih.govlibretexts.org This reactivity is a cornerstone of its synthetic utility.

Reactivity at the C-3 Chlorine Atom with Nitrogen-Containing Nucleophiles

The chlorine atom at the C-3 position of 3-Chloro-6-(2,4-dichlorophenyl)pyridazine is the most reactive site for nucleophilic aromatic substitution (SNAr). This is due to the electron-withdrawing nature of the adjacent nitrogen atoms, which stabilizes the intermediate Meisenheimer complex formed during the reaction. nih.govlibretexts.org A wide array of nitrogen-containing nucleophiles can readily displace the C-3 chlorine, leading to a diverse range of derivatives.

For instance, reaction with various amines, hydrazines, and other nitrogenous compounds provides access to a plethora of substituted pyridazines. The reaction of 3,6-dichloropyridazine (B152260) with hydrazine (B178648) hydrate (B1144303), a foundational reaction for many subsequent derivatizations, yields 3-chloro-6-hydrazinylpyridazine. arkat-usa.org This intermediate can then be further functionalized.

Table 1: Examples of Nucleophilic Aromatic Substitution at the C-3 Position

| Nucleophile | Product | Reaction Conditions | Reference |

| Hydrazine | 3-Hydrazinyl-6-(2,4-dichlorophenyl)pyridazine | Not specified | arkat-usa.org |

| Amines | 3-Amino-6-(2,4-dichlorophenyl)pyridazine derivatives | Not specified | iau.ir |

This table is illustrative and not exhaustive of all possible reactions.

Substituent Effects on Pyridazine Ring Electrophilicity and Reactivity

The electrophilicity of the pyridazine ring, and thus its reactivity towards nucleophiles, is significantly influenced by the nature of its substituents. Electron-withdrawing groups enhance the ring's electrophilicity, making it more susceptible to nucleophilic attack. nih.govlibretexts.orglibretexts.org Conversely, electron-donating groups decrease electrophilicity. nih.govlibretexts.orglibretexts.org

In the case of this compound, the 2,4-dichlorophenyl group itself is electron-withdrawing due to the inductive effect of the chlorine atoms. This effect, coupled with the inherent π-deficient nature of the pyridazine ring, renders the C-3 position highly activated for nucleophilic substitution.

Computational studies, such as those employing Density Functional Theory (DFT), have been instrumental in quantifying these electronic effects. nih.gov For example, the analysis of frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential (ESP) maps can provide insights into the reactivity and regioselectivity of SNAr reactions on substituted pyridazines. nih.govchemrxiv.org

Functional Group Interconversions of the Dichlorophenyl Substituent

While the primary focus of derivatization often lies on the pyridazine core, the 2,4-dichlorophenyl substituent also presents opportunities for functional group interconversions. However, these transformations are generally less common compared to the reactions on the pyridazine ring.

Standard aromatic functional group interconversions could theoretically be applied, such as the conversion of the chloro substituents to other functional groups via nucleophilic aromatic substitution under forcing conditions or through metal-catalyzed cross-coupling reactions. However, the reactivity of the pyridazine ring often takes precedence, and selective modification of the dichlorophenyl ring in the presence of the pyridazine core can be challenging. For this reason, specific examples of functional group interconversions on the dichlorophenyl moiety of this particular compound are not extensively reported in the literature. General methods for functional group interconversions, such as the conversion of alcohols to alkyl halides or the reactions of sulfonate esters, are well-established in organic chemistry. ub.eduvanderbilt.edu

Annulation and Ring-Closure Reactions to Form Fused Heterocyclic Systems

The strategic placement of functional groups on the this compound scaffold allows for subsequent annulation and ring-closure reactions, leading to the formation of more complex, fused heterocyclic systems. These reactions are of significant interest as they provide access to novel chemical entities with potential applications in various fields.

Synthesis of Pyrimido- and Tetrazolo-Pyridazine Derivatives

One of the most explored pathways involves the construction of pyrimido[4,5-c]pyridazine (B13102040) and tetrazolo[1,5-b]pyridazine (B14759603) ring systems.

The synthesis of pyrimido[4,5-c]pyridazine derivatives can be achieved through a multi-step sequence starting from a suitably functionalized pyridazine. For example, a common strategy involves the condensation of a hydrazinylpyridazine derivative with a 1,3-dicarbonyl compound or its equivalent. nih.govclockss.org

The formation of tetrazolo[1,5-b]pyridazine derivatives typically proceeds from a hydrazinylpyridazine precursor. Diazotization of the hydrazino group with nitrous acid leads to an azide (B81097) intermediate, which then undergoes an intramolecular cyclization to form the fused tetrazole ring. iau.irmdpi.com This transformation is a well-established method for the synthesis of this class of fused heterocycles. iau.ir

Table 2: Synthesis of Fused Heterocyclic Systems

| Target System | Precursor | Key Reaction | Reference |

| Pyrimido[4,5-c]pyridazine | Hydrazinylpyridazine derivative | Condensation with a 1,3-dicarbonyl equivalent | nih.govclockss.org |

| Tetrazolo[1,5-b]pyridazine | Hydrazinylpyridazine derivative | Diazotization and intramolecular cyclization | iau.irmdpi.com |

Accessing Other Polycyclic Architectures

Beyond the common pyrimido- and tetrazolo-fused systems, the reactivity of this compound and its derivatives can be harnessed to construct a variety of other polycyclic architectures. For instance, intramolecular cyclization reactions involving substituents at both the C-3 and a neighboring position can lead to the formation of novel tricyclic and tetracyclic frameworks. The specific nature of the resulting polycyclic system is dictated by the functionalities introduced onto the initial pyridazine scaffold. nih.gov

Electrophilic Aromatic Substitution on the Pyridazine and Phenyl Rings

The reactivity of this compound in electrophilic aromatic substitution (EAS) reactions is dictated by the electronic properties of its two constituent aromatic rings: the electron-deficient pyridazine ring and the deactivated dichlorophenyl ring. The presence of multiple electron-withdrawing groups significantly influences the feasibility and regioselectivity of such transformations.

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is inherently electron-deficient. This deficiency is further exacerbated by the presence of a chloro substituent at the 3-position. The nitrogen atoms exert a strong electron-withdrawing inductive effect and can be protonated or coordinate with Lewis acids under typical EAS conditions, which further deactivates the ring towards electrophilic attack. organic-chemistry.orguoanbar.edu.iq Consequently, electrophilic substitution directly on the pyridazine ring of this compound is highly unlikely to occur under standard electrophilic aromatic substitution conditions. Such reactions on pyridazine systems, if they proceed at all, generally require harsh reaction conditions and often result in low yields. uoanbar.edu.iq

In contrast, the 2,4-dichlorophenyl ring, while also deactivated by the presence of two chlorine atoms and the pyridazinyl substituent, remains the more probable site for electrophilic attack. The outcome of an electrophilic aromatic substitution on this ring is governed by the directing effects of its substituents. Chlorine atoms are known to be deactivating yet ortho, para-directing groups. The pyridazinyl group is strongly deactivating due to its electron-withdrawing nature and is expected to act as a meta-director.

Considering the substitution pattern of the dichlorophenyl ring, the potential sites for electrophilic attack are the carbons at positions 3', 5', and 6' (using standard numbering where the pyridazine is attached at C1'). The directing effects of the substituents on the 2,4-dichlorophenyl ring are summarized in the table below.

| Position on Phenyl Ring | Influence of 2'-Chloro Substituent | Influence of 4'-Chloro Substituent | Influence of 6-(Pyridazinyl) Substituent | Overall Predicted Reactivity |

|---|---|---|---|---|

| 3' | ortho (Activating) | meta (Deactivating) | meta (Deactivating) | Low |

| 5' | para (Activating) | ortho (Activating) | meta (Deactivating) | Moderate |

| 6' | ortho (Activating) | meta (Deactivating) | ortho (Deactivating) | Low |

Based on the cumulative electronic effects, the position C5' is the most likely site for electrophilic substitution, as it is activated by both chloro substituents (para to the 2'-chloro and ortho to the 4'-chloro group) and only deactivated by the meta-directing pyridazinyl substituent. The other available positions (C3' and C6') are more strongly deactivated.

While no specific studies on the electrophilic aromatic substitution of this compound have been reported, research on analogous 6-arylpyridazinone systems has demonstrated that nitration can occur on the phenyl ring. For instance, compounds such as 6-(4-bromobenzoyl)-2-(4-chloro-3-nitrophenyl)-4-(4-nitrophenyl)pyridazin-3(2H)-one have been synthesized, indicating that electrophilic nitration of a substituted phenyl ring attached to a pyridazine moiety is achievable. nih.gov This suggests that under appropriate conditions, electrophilic substitution on the 2,4-dichlorophenyl ring of the title compound could be possible, likely yielding the 5'-substituted isomer.

Typical electrophilic aromatic substitution reactions that could potentially be applied, albeit with expected difficulty, include:

Nitration: Using a mixture of concentrated nitric acid and sulfuric acid.

Halogenation: Employing a halogen (e.g., Br₂, Cl₂) with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃).

Sulfonation: Using fuming sulfuric acid.

Friedel-Crafts Reactions: These reactions, both alkylation and acylation, are generally not successful on strongly deactivated rings such as the one present in the title compound. organic-chemistry.org

Any successful electrophilic substitution on the 2,4-dichlorophenyl ring would require forcing conditions due to the significant deactivation by the three substituents.

Structure Activity Relationship Sar Investigations of Pyridazine Derivatives

Identification of Pharmacophoric Elements within the Pyridazine (B1198779) Scaffold

The pyridazine ring is a critical component of the pharmacophore, valued in drug design for its distinct physicochemical properties. blumberginstitute.orgnih.gov It possesses weak basicity, a significant dipole moment that facilitates π-π stacking interactions, and a notable capacity for dual hydrogen bonding, which can be crucial for drug-target interactions. nih.gov The arrangement of the nitrogen atoms in the pyridazine ring provides specific vectors for hydrogen bond acceptor interactions. blumberginstitute.org

In the context of 3-Chloro-6-(2,4-dichlorophenyl)pyridazine, the key pharmacophoric elements are:

The Pyridazine Ring: This six-membered aromatic heterocycle, containing two adjacent nitrogen atoms, serves as the central scaffold. nih.gov Its ability to engage in hydrogen bonding and π-π interactions is fundamental to molecular recognition by biological targets. blumberginstitute.orgnih.gov

The 2,4-Dichlorophenyl Group: This substituent plays a significant role in defining the steric and electronic profile of the molecule. The presence and positioning of the chlorine atoms on the phenyl ring can influence binding affinity and selectivity.

The Chloro Substituent at Position 3: This halogen atom can modulate the electronic properties of the pyridazine ring and participate in halogen bonding, a type of non-covalent interaction that can contribute to the stability of a drug-receptor complex.

The combination of these elements creates a unique three-dimensional structure and electronic distribution that is recognized by specific biological targets. The inherent polarity of the pyridazine ring can also contribute to favorable pharmacokinetic properties, such as reduced interaction with the hERG potassium channel. nih.gov

Influence of Halogen Substituents on Molecular Interactions and Recognition

Halogen substituents, such as the chlorine atoms in this compound, exert a profound influence on molecular interactions and recognition. nih.gov These effects are multifaceted, encompassing steric, electronic, and specific non-covalent interactions like halogen bonding.

The structural influence of halogen atoms often increases with their size (Cl < Br < I), which correlates with the size of the σ-hole, a region of positive electrostatic potential on the halogen atom that can interact with nucleophiles. mdpi.com In co-crystal engineering, halogen bonds can compete with or complement hydrogen bonds in directing supramolecular assembly. For instance, in some pyridazine derivatives, halogen bonding has been observed to be a structure-directing interaction. mdpi.com

The position of the halogen substituent is also critical. In a study of pyridazinone derivatives, a para-chloro substituent was found to increase the inhibitory activity against MAO-B. mdpi.com The electronic nature of the substituent, whether electron-donating or electron-withdrawing, can alter the electron density of the pyridazine ring system, thereby affecting its interaction with target proteins. acs.org For example, electron-withdrawing groups can enhance the acidity of nearby protons or the electrophilicity of carbon atoms. blumberginstitute.org

Furthermore, halogen atoms can participate in various non-covalent interactions, including halogen–halogen interactions and hydrogen bonds to the halogen atom (C—H⋯Cl), which contribute to the stability of the crystal structure. nih.gov These interactions play a crucial role in the precise positioning of the molecule within a binding site, thereby influencing its biological activity.

Conformational Flexibility and Rigidity Analysis in Structure-Function Correlation

The balance between conformational flexibility and rigidity is a key determinant of the biological activity of a molecule. A rigid structure can pre-organize the molecule into a bioactive conformation, minimizing the entropic penalty upon binding to a receptor. Conversely, a degree of flexibility can allow the molecule to adapt its conformation to the binding site, a phenomenon known as induced fit.

Studies on related pyridazinone derivatives have shown that the dihedral angle between the pyridazinone ring and a substituted phenyl ring can be nearly perpendicular. nih.gov For instance, in 4-(2,6-dichlorobenzyl)-6-[(E)-2-phenylethenyl]pyridazin-3(2H)-one, the chlorophenyl and pyridazinone rings subtend a dihedral angle of 85.73 (11)°. nih.gov This significant twist highlights the potential for conformational isomers.

The conformation of the molecule can be influenced by intramolecular interactions, such as hydrogen bonds, which can restrict rotation and favor a more planar conformation. blumberginstitute.org The interplay between the pyridazine core and its substituents can confer a degree of conformational control that defines the molecule's three-dimensional shape and its ability to fit into an enzyme-like asymmetric environment. nih.gov Computational methods, such as semiempirical AM1 calculations and temperature-dependent NMR measurements, have been used to analyze the conformational equilibria and rotational energy barriers in bicyclic pyridazine derivatives. researchgate.net

Positional Isomerism and Stereochemical Impact on Biological Activity

Positional isomerism and stereochemistry are critical factors that can dramatically affect the biological activity of pyridazine derivatives. Even subtle changes in the position of a substituent or the spatial arrangement of atoms can lead to significant differences in pharmacological properties.

Positional Isomerism: The location of substituents on the pyridazine ring and any attached phenyl rings is crucial. For example, moving a substituent from one position to another can alter the molecule's dipole moment, hydrogen bonding capacity, and steric profile, thereby influencing its interaction with a biological target. The differential biological properties of isomers can be so pronounced that different isomers of a drug may have different therapeutic indications. ijpsr.com

Stereochemistry: When a molecule contains a chiral center, it can exist as a pair of enantiomers. These stereoisomers often exhibit different biological activities, a phenomenon known as stereoselectivity. ijpsr.com The eutomer is the more active isomer, while the distomer is the less active one. ijpsr.com This difference in activity arises because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.

For instance, the uptake of some drugs can be mediated by stereoselective transport systems. mdpi.com In the case of some chiral compounds, only one enantiomer may display significant biological activity, suggesting that a specific stereochemical arrangement is required for recognition by a transporter or target protein. mdpi.com Molecular modeling studies can shed light on the structural and stereochemical requirements for efficient interaction with a biological target, including the potential for covalent bond formation. mdpi.com The presence of multiple chiral centers leads to diastereomers, which have different physical and biological properties. ijpsr.com Therefore, the control of stereochemistry is a critical aspect of modern drug design and development.

Mechanistic and Target Oriented Biological Research Excluding Safety/clinical Outcomes

Elucidation of Molecular Mechanisms of Action

Detailed studies elucidating the molecular mechanisms of action for 3-Chloro-6-(2,4-dichlorophenyl)pyridazine are not currently available in the reviewed scientific literature. Research into how this specific compound interacts with biological systems at a molecular level has not been published.

Interaction with Specific Enzyme Active Sites (e.g., Inhibition, Activation Kinetics)

There is no specific information available regarding the interaction of this compound with any specific enzyme active sites. Consequently, data on its potential inhibitory or activation kinetics are absent from the scientific record. While other pyridazine (B1198779) derivatives have been investigated as enzyme inhibitors, such as acetylcholinesterase inhibitors, these findings cannot be directly attributed to this compound.

Cellular Pathway Perturbation Studies

There are no published studies on the perturbation of cellular pathways by this compound. The effects of this compound on intracellular signaling cascades, metabolic pathways, or other cellular processes have not been documented.

Identification and Validation of Biological Targets

Specific biological targets for this compound have not been identified or validated in the available scientific literature. While research on other pyridazine-containing molecules has led to the identification of targets such as cyclin-dependent kinases (CDKs) and poly (ADP-ribose) polymerase (PARP) for cancer therapy, these findings are not directly applicable to the compound .

In Vitro Cellular and Biochemical Assay Development for Mechanistic Insights

No specific in vitro cellular or biochemical assays have been reported in the literature for the purpose of gaining mechanistic insights into the action of this compound. The development of such assays would be a prerequisite for elucidating the molecular mechanisms and identifying the biological targets of this compound.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. These methods provide insights into molecular geometry, stability, and reactivity.

Furthermore, DFT can be used to explore the molecule's potential energy landscape. This analysis helps identify various stable or metastable conformations and the energy barriers required to transition between them, offering a deeper understanding of the molecule's flexibility and conformational preferences. Studies on similar heterocyclic systems often utilize basis sets like 6-311++G(d,p) to achieve a reliable balance between accuracy and computational cost. researchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's chemical reactivity and kinetic stability. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : This orbital acts as an electron donor. The energy and location of the HOMO indicate the regions of the molecule most susceptible to attack by electrophiles.

LUMO : This orbital acts as an electron acceptor, and its location highlights the molecular sites prone to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A larger energy gap implies higher stability and lower chemical reactivity. For pyridazine (B1198779) derivatives, FMO analysis can predict how the molecule might participate in chemical reactions or interact with biological macromolecules.

Table 1: Hypothetical Frontier Molecular Orbital Properties This table is illustrative and based on general principles for similar compounds, as specific data for 3-Chloro-6-(2,4-dichlorophenyl)pyridazine was not found.

| Parameter | Predicted Value (Arbitrary Units) | Implication |

|---|---|---|

| HOMO Energy | -6.8 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.5 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.3 eV | Suggests high kinetic stability. |

An Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, illustrates the charge distribution across a molecule's surface. This visualization is invaluable for identifying sites of potential intermolecular interactions.

Electron-rich regions (negative potential) , typically colored red, are associated with lone pairs of electrons (e.g., on nitrogen atoms) and are sites for electrophilic attack or hydrogen bond acceptance.

Electron-poor regions (positive potential) , colored blue, are usually found around hydrogen atoms and are sites for nucleophilic attack or hydrogen bond donation.

For this compound, an EPS map would likely show negative potential around the nitrogen atoms of the pyridazine ring and positive potential near any available hydrogen atoms, guiding the prediction of its non-covalent interactions. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational simulation that predicts how a small molecule (ligand) binds to the active site of a macromolecule, typically a protein. This technique is central to drug discovery for evaluating a compound's potential to interact with a specific biological target.

Docking simulations place the ligand, in this case, this compound, into the binding pocket of a target protein in various orientations and conformations. The resulting poses are then scored to identify the most favorable binding mode. This analysis reveals crucial information about the specific interactions that stabilize the ligand-protein complex, such as:

Hydrogen bonds: Often with polar amino acid residues.

Hydrophobic interactions: With nonpolar residues.

Pi-pi stacking: Between the aromatic rings of the ligand and aromatic residues like phenylalanine or tyrosine.

Studies on related pyridazine compounds have used docking to explore their binding to targets like cyclin-dependent kinase 2 (CDK2), identifying key residues within the ATP-binding site that are essential for interaction.

A critical output of molecular docking is the estimation of binding affinity, often presented as a docking score or binding energy (e.g., in kcal/mol). A lower (more negative) binding energy generally corresponds to a more stable ligand-protein complex and higher predicted potency. These scoring functions evaluate the energetic contributions of various factors, including hydrogen bonds, electrostatic forces, and van der Waals interactions. This allows for a quantitative comparison of different potential drug candidates and provides a rationale for lead optimization.

Table 2: Illustrative Molecular Docking Results against a Hypothetical Kinase Target This table is for demonstrative purposes only. The target and values are hypothetical.

| Ligand | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |

|---|---|---|---|

| This compound | -9.5 | LEU83 | Hydrophobic |

| LYS33 | Hydrogen Bond (with Pyridazine N) |

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. This technique allows for the exploration of the conformational space of a molecule, providing insights into its flexibility, preferred shapes, and the stability of its interactions with other molecules, such as biological macromolecules.

Furthermore, MD simulations are instrumental in assessing binding stability. If this compound were to be investigated as a potential inhibitor of an enzyme, MD simulations could model the dynamic behavior of the compound within the enzyme's active site. By analyzing the trajectory of the simulation, researchers can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the stability of the complex. The persistence of these interactions over the simulation period is a strong indicator of stable binding. For example, in the study of other kinase inhibitors, MD simulations have been used to confirm the stability of the inhibitor-enzyme complex and to understand the molecular basis for their inhibitory activity nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Studies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

In the context of this compound, a QSAR study would typically involve a dataset of related pyridazine derivatives with experimentally determined activities. Various molecular descriptors would be calculated for each compound in the series. These descriptors quantify different aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.

A statistical method, such as multiple linear regression or partial least squares, is then used to build a model that correlates a selection of these descriptors with the observed biological activity. A robust QSAR model for a series of dichlorophenyl-pyridazine analogs could reveal, for instance, that the presence and position of chlorine atoms on the phenyl ring are critical for activity nih.gov. Such models can guide the design of new derivatives with potentially enhanced activity. For example, a QSAR study on a series of anticancer agents identified key structural features that contribute to their cytotoxicity, enabling the design of more potent compounds brieflands.com.

Table 1: Illustrative QSAR Descriptors

| Descriptor Class | Example Descriptors | Information Encoded |

| Constitutional | Molecular Weight, Number of Rings | Size and basic composition of the molecule. |

| Topological | Wiener Index, Kier Flexibility Index | Atomic connectivity and branching. |

| Geometric | Molecular Surface Area, Molecular Volume | 3D shape and size of the molecule. |

| Electronic | Dipole Moment, HOMO/LUMO energies | Distribution of electrons and reactivity. |

| Hydrophobic | LogP | Lipophilicity and partitioning behavior. |

This table illustrates the types of descriptors that would be calculated for this compound and its analogs in a QSAR study.

In Silico ADME Prediction (Focus on theoretical distribution and metabolism for design, not clinical safety)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a crucial component of modern drug design and development. These computational models estimate the pharmacokinetic properties of a compound, helping to identify potential liabilities early in the discovery process. For this compound, in silico ADME predictions can provide valuable insights into its likely behavior in a biological system, focusing on its distribution and metabolic fate to guide further molecular design.

Distribution: Theoretical models can predict how this compound might distribute throughout the body. Parameters such as the blood-brain barrier (BBB) penetration and plasma protein binding (PPB) can be estimated based on the molecule's physicochemical properties. For instance, a high lipophilicity, often correlated with a high LogP value, might suggest a greater propensity to cross the BBB, but also higher binding to plasma proteins, which would reduce the concentration of the free, active compound.

Metabolism: Predicting the metabolic fate of a compound is essential for understanding its potential duration of action and the formation of active or inactive metabolites. In silico tools can identify the most likely sites of metabolism on the this compound molecule. Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for drug metabolism. Computational models can predict which CYP isoforms are likely to metabolize the compound and at which atomic positions. For example, the aromatic rings of the dichlorophenyl and pyridazine moieties would be potential sites for hydroxylation reactions catalyzed by CYP enzymes nih.gov. Understanding these potential metabolic pathways is critical for designing analogs with improved metabolic stability.

Table 2: Illustrative In Silico ADME Predictions

| ADME Property | Predicted Value (Illustrative) | Implication for Molecular Design |

| LogP | High | Good absorption, but may lead to high plasma protein binding and potential for non-specific toxicity. |

| Aqueous Solubility | Low | May pose challenges for formulation and bioavailability. Modifications to improve solubility may be needed. |

| Blood-Brain Barrier Penetration | Likely | Could be a desirable property for a CNS-acting agent, or an undesirable one for a peripherally acting one. |

| Cytochrome P450 2D6 Inhibition | Potential Inhibitor | Could lead to drug-drug interactions. Modifications to reduce inhibition may be necessary. |

| Plasma Protein Binding | High | Lower concentration of free compound available to exert its effect. |

This table provides an example of the type of information that can be obtained from in silico ADME predictions for a compound like this compound, which is instrumental in guiding the design of new chemical entities with more favorable pharmacokinetic profiles.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 3-Chloro-6-(2,4-dichlorophenyl)pyridazine, ¹H and ¹³C NMR provide critical data on the chemical environment of each hydrogen and carbon atom, respectively.

In the ¹H NMR spectrum, the protons on the pyridazine (B1198779) and dichlorophenyl rings exhibit distinct chemical shifts and coupling patterns. For instance, in a related compound, 6-chloro-3-chloromethyl-1,2,4-triazolo[4,3-b]pyridazine, the hydrogen atoms at positions C-7 and C-8 of the pyridazine ring appear as a pair of doublets at δ 7.25 and 8.16 ppm. arkat-usa.org The integration of these signals confirms the number of protons in each environment, while the splitting patterns (e.g., doublets, triplets, multiplets) reveal the number of neighboring protons, aiding in the assignment of each signal to a specific proton in the molecule.

The ¹³C NMR spectrum provides information on the carbon framework. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization (sp², sp³) and its electronic environment, influenced by the presence of electronegative chlorine atoms and the aromatic rings. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons, further solidifying the structural assignment.

Purity assessment is also a key application of NMR. The presence of impurity signals in the ¹H or ¹³C NMR spectra can be quantified if a standard of known concentration is used. The sharpness and symmetry of the NMR peaks can also provide qualitative information about the purity of the sample.

Table 1: Representative ¹H NMR Data for Related Pyridazine Structures

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

| 6-chloro-3-chloromethyl-1,2,4-triazolo[4,3-b]pyridazine arkat-usa.org | CDCl₃ | 7.25 (d, 1H), 8.16 (d, 1H) |

| Pyridazine chemicalbook.com | CDCl₃ | 7.509 (m), 9.213 (m) |

| 3,6-Dichloropyridazine (B152260) chemicalbook.com | CDCl₃ | 7.65 (s, 2H) |

This table presents data for structurally related compounds to provide a general understanding of expected chemical shifts. Actual values for this compound may vary.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the various bonds within its structure. Key vibrational modes include:

C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹.

C=N and C=C stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the pyridazine and dichlorophenyl rings are expected in the 1600-1400 cm⁻¹ region.

C-Cl stretching: The carbon-chlorine stretching vibrations are typically observed in the 800-600 cm⁻¹ range. ias.ac.in The presence of multiple chlorine atoms will likely result in a complex pattern of absorptions in this region.

A study on 3,6-dichloropyridazine provides insight into the expected vibrational spectra. ias.ac.in Vibrational analysis helps in confirming the presence of the pyridazine ring and the chloro-substituents. For instance, the C-Cl stretching vibration in 3,6-dichloropyridazine was assigned to a strong band at 564 cm⁻¹. ias.ac.in

Table 2: Expected IR Absorption Ranges for Key Functional Groups

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| C=N (in ring) | Stretching | ~1600 - 1450 |

| C=C (in ring) | Stretching | ~1600 - 1400 |

| C-Cl | Stretching | ~800 - 600 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for determining the molecular weight of a compound and providing clues about its structure through fragmentation analysis.

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a characteristic cluster of peaks. With three chlorine atoms in the molecule, the isotopic pattern will be complex and can be used to confirm the number of chlorine atoms present.

Fragmentation analysis involves studying the smaller ions formed when the molecular ion breaks apart. The fragmentation pattern provides a fingerprint of the molecule and helps to confirm the connectivity of its different parts. Common fragmentation pathways for this compound might include the loss of chlorine atoms, cleavage of the bond between the pyridazine and dichlorophenyl rings, and fragmentation of the pyridazine ring itself.

X-ray Crystallography for Solid-State Structure Determination and Conformational Insights

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and conformational details.

A single-crystal X-ray diffraction study of this compound would reveal the planarity of the pyridazine and dichlorophenyl rings and the dihedral angle between them. For example, in the related compound 3-chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine, the dihedral angle between the pyridazine and benzene (B151609) rings is 36.3 (1)°. nih.gov In another case, 3-chloro-6-(1H-pyrazol-1-yl)pyridazine, the angle between the two heterocyclic rings is 2.82 (5)°. nih.gov

Crystal packing information, including intermolecular interactions such as hydrogen bonds or stacking interactions, can also be obtained. While this compound lacks traditional hydrogen bond donors, weak C-H···N or halogen-halogen interactions might be observed, influencing the crystal packing. nih.gov

Table 3: Illustrative Crystallographic Data for a Related Pyridazine Derivative

| Parameter | Value (for 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile growingscience.com) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.817(3) |

| b (Å) | 13.533(10) |

| c (Å) | 19.607(15) |

| β (°) | 93.401(10) |

This data is for a related compound and serves as an example of the type of information obtained from X-ray crystallography.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states. This technique is particularly useful for studying compounds with conjugated π-systems.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. The extensive conjugation between the pyridazine and dichlorophenyl rings will likely result in strong absorptions in the UV region. The position and intensity of these absorption maxima (λ_max) are sensitive to the solvent polarity and the substitution pattern on the aromatic rings. For instance, a study on 3,6-dichloropyridazine reported an electronic absorption band in the region of 3625-3220 Å (362.5-322.0 nm). ias.ac.in The analysis of the UV-Vis spectrum provides valuable information about the electronic structure and the extent of conjugation within the molecule.

Future Research Directions and Interdisciplinary Prospects for 3 Chloro 6 2,4 Dichlorophenyl Pyridazine

The unique structural characteristics of 3-Chloro-6-(2,4-dichlorophenyl)pyridazine, featuring a π-deficient pyridazine (B1198779) ring coupled with a dichlorinated phenyl moiety, position it as a compound of significant interest for future scientific exploration. The strategic placement of chlorine atoms and the inherent properties of the diazine core suggest a wide array of potential applications, warranting further investigation into its synthesis, biological activity, material properties, and computational optimization.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Chloro-6-(2,4-dichlorophenyl)pyridazine, and how can reaction conditions be optimized?

- Methodological Answer : A widely used method involves Suzuki-Miyaura cross-coupling reactions. For example, 3,6-dichloropyridazine can react with (2,4-dichlorophenyl)boronic acid derivatives in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a dioxane/water solvent system at 80–90°C . Optimization includes adjusting stoichiometry, catalyst loading, and reaction time. Column chromatography (SiO₂) is typically employed for purification. Yield improvements (e.g., 75% in some cases) are achieved by degassing solvents to prevent oxidation .

Q. How is the structural characterization of this compound performed, and what tools are essential?

- Methodological Answer : X-ray crystallography is critical for unambiguous structural confirmation. Software like SHELXL and ORTEP-III are used for refinement and visualization of electron density maps . For example, monoclinic crystal systems (space group P21/c) with cell parameters a = 9.461 Å, b = 6.557 Å, and c = 24.123 Å have been reported for analogous pyridazine derivatives . Complementary techniques include NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and IR spectroscopy for functional group verification.

Q. What safety protocols are recommended for handling this compound in the laboratory?

- Methodological Answer : Adhere to GHS guidelines: wear PPE (gloves, goggles, lab coat), avoid inhalation/ingestion, and use fume hoods. Waste must be segregated and disposed of via certified chemical waste contractors . For spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous flushing. Safety Data Sheets (SDS) for related compounds emphasize hazard statements H303+H313+H333 (harmful if swallowed, in contact with skin, or inhaled) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy for thermochemical properties . Basis sets like 6-311+G(d,p) are used to calculate HOMO-LUMO gaps, electrostatic potentials, and charge distribution. For example, studies on similar chlorinated pyridazines show electron-withdrawing effects from Cl substituents, influencing reactivity in nucleophilic substitutions . Software such as Gaussian or ORCA can model these properties.

Q. How to resolve contradictions in crystallographic data between experimental and computational models?

- Methodological Answer : Discrepancies often arise from solvent effects or thermal motion. Refinement protocols in SHELXL allow for anisotropic displacement parameters (ADPs) to account for atomic vibrations . For example, if computational models predict a planar structure but X-ray data show torsional angles >5°, consider re-examining hydrogen bonding or crystal packing forces. Rietveld refinement for powder samples or temperature-dependent crystallography (e.g., 100 K vs. 298 K) can clarify such issues .

Q. What strategies optimize bioactivity studies for this compound, given conflicting reports on receptor binding?

- Methodological Answer : Contradictions in biological activity (e.g., AhR agonism vs. antagonism) may stem from assay conditions. Standardize cell lines (e.g., HL-60 for leukemia studies) and control for metabolite interference . Dose-response curves (0.1–100 µM) and competitive binding assays (e.g., with α-naphthoflavone for AhR) can validate specificity. For in vivo models (e.g., alcohol withdrawal studies), ensure pharmacokinetic profiling (plasma half-life, bioavailability) to correlate observed effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.